4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde
Overview
Description
4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde is a compound that has been studied for various applications, primarily due to its structural uniqueness and the presence of the bis(2-chloroethyl)amino group, which is of interest in the field of chemistry and materials science. While specific applications outside the scope of this discussion, such as drug use or side effects, are excluded, the chemical and physical properties of this compound suggest a broad potential in scientific research.
Synthesis Analysis
The synthesis of compounds related to 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde often involves reactions with aldehydes, thiosemicarbazones, or both, to form products with varied properties and potential applications. For example, reactions involving propionaldehyde, benzaldehyde, or 4-pyridinecarbaldehyde have been documented, producing hydrazones as trans isomers (Martynov et al., 2013).
Molecular Structure Analysis
The crystal structure and molecular conformation of compounds similar to 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde have been examined, revealing detailed insights into their crystalline forms. For instance, a study on a related compound, CEAB-4-PTSC, demonstrated its crystallization in the monoclinic system and provided extensive details on its molecular geometry and intramolecular hydrogen bonding (Anitha, Karthikeyan, & Shetty, 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde and its derivatives can lead to a variety of products with distinct properties. For example, the reaction of bis(chloromethylidene)thiomorpholin-4-amine and related compounds with aldehydes resulted in the formation of hydrazones, highlighting the compound's versatility in chemical synthesis (Martynov et al., 2013).
Physical Properties Analysis
The physical properties, such as crystalline structure and density, of compounds structurally similar to 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde have been documented. These properties are crucial for understanding the material's behavior in different environments and applications. For instance, the crystal structure of CEAB-4-PTSC was determined, revealing its specific crystalline system and molecular packing (Anitha, Karthikeyan, & Shetty, 2012).
Scientific Research Applications
Cytotoxic Effects and Potential Anticancer Applications
4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde and its derivatives have been extensively studied for their cytotoxic effects and potential as anticancer agents. For instance, studies have shown that certain derivatives exhibit cytotoxic effects on melanoma cells without affecting non-malignant human endothelial cells, suggesting their potential as antimelanoma drug candidates (Sâmia et al., 2019). Furthermore, other prodrugs derived from this compound have been synthesized for use as anticancer agents, demonstrating substantial prodrug activity and increased cytotoxicity upon conversion to active drugs (Springer et al., 1990).
Molecular Structure and Conformation Studies
Research has also focused on the molecular structure and conformation of derivatives of 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde. These studies provide valuable insights into the compound's stability and potential reactivity, which are crucial for its applications in drug development. For example, the crystal structure of certain derivatives has been analyzed to understand their conformation and potential interactions in biological systems (Anitha et al., 2012).
Development of Novel Antitumor Agents
Several studies have been conducted to synthesize novel antitumor agents using 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde as a base structure. These efforts include the preparation of various Schiff bases and cyclic phosphoric acid derivatives, aiming to enhance the compound's antitumor activity (Billman & Schmidgall, 1970); (Kuszmann & Vargha, 1966).
Applications in Catalysis and Material Science
In addition to its medicinal applications, derivatives of 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde have been explored in the field of catalysis and material science. For example, studies have demonstrated the use of these compounds in the adsorption and separation of reactive aromatic isomers, highlighting their potential in chemical processing and material development (Liu et al., 2010).
properties
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-10-8-12(3-2-11(10)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAXDULHBLZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181054 | |
Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |
CAS RN |
26459-95-0 | |
Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026459950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002702989 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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